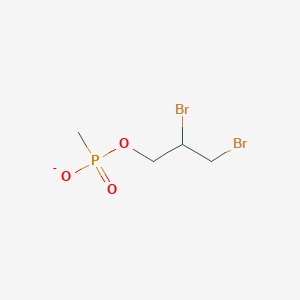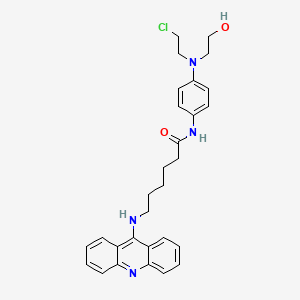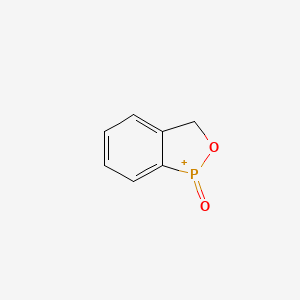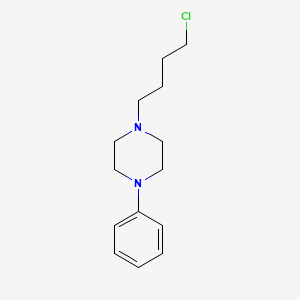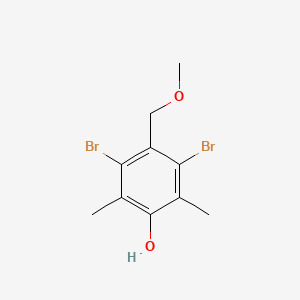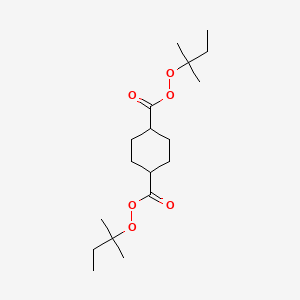
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate is an organic peroxide compound with the molecular formula C18H32O6. It is known for its applications in polymerization processes and as an initiator in various chemical reactions due to its ability to decompose and generate free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with 2-methylbutan-2-ol in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and subjected to specific conditions to optimize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different peroxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate has a wide range of scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: Studied for its potential effects on biological systems and its ability to generate free radicals.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylidenebis(tert-amyl) peroxide: Similar in structure and used as an initiator in polymerization reactions.
Bis(2-methylbutan-2-yl) butanedioate: Another peroxide compound with similar applications in polymerization and chemical synthesis.
Uniqueness
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other peroxide compounds. Its ability to generate free radicals under controlled conditions makes it particularly valuable in various industrial and research applications .
Properties
CAS No. |
114546-85-9 |
|---|---|
Molecular Formula |
C18H32O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate |
InChI |
InChI=1S/C18H32O6/c1-7-17(3,4)23-21-15(19)13-9-11-14(12-10-13)16(20)22-24-18(5,6)8-2/h13-14H,7-12H2,1-6H3 |
InChI Key |
GMOJBWLYXOWQID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OOC(=O)C1CCC(CC1)C(=O)OOC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


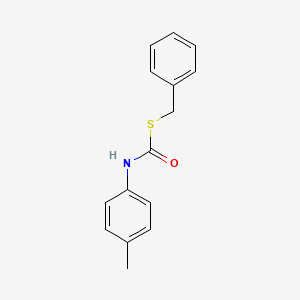

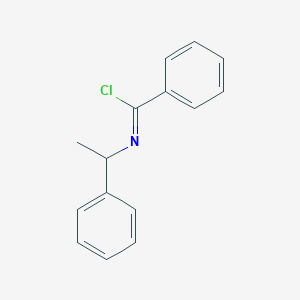
![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
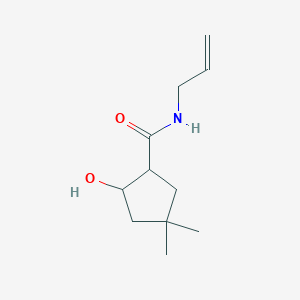
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
